molecular formula C18H10N2O8 B13795948 N,N'-Anthraquinone-1,5-diyldi(oxamic acid) CAS No. 82-19-9

N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

Cat. No.: B13795948
CAS No.: 82-19-9
M. Wt: 382.3 g/mol
InChI Key: LNDNGSJOTCICSM-UHFFFAOYSA-N
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Description

N,N’-Anthraquinone-1,5-diyldi(oxamic acid) is a chemical compound with the molecular formula C18H10N2O8. It is known for its distinctive yellow crystalline appearance and good solubility in common organic solvents such as diethyl ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) typically involves the reaction of anthraquinone derivatives with oxalic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N,N’-Anthraquinone-1,5-diyldi(oxamic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .

Scientific Research Applications

N,N’-Anthraquinone-1,5-diyldi(oxamic acid) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of dyes, pigments, and other chemical products .

Mechanism of Action

The mechanism of action of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N,N’-Anthraquinone-1,5-diyldi(oxamic acid) can be compared with other similar compounds, such as 1,5-dioxaminoanthraquinone and 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]bis(oxoacetic acid). These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) lies in its specific chemical structure, which imparts distinct properties and reactivity .

Properties

CAS No.

82-19-9

Molecular Formula

C18H10N2O8

Molecular Weight

382.3 g/mol

IUPAC Name

2-[[5-(oxaloamino)-9,10-dioxoanthracen-1-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C18H10N2O8/c21-13-7-3-1-5-9(19-15(23)17(25)26)11(7)14(22)8-4-2-6-10(12(8)13)20-16(24)18(27)28/h1-6H,(H,19,23)(H,20,24)(H,25,26)(H,27,28)

InChI Key

LNDNGSJOTCICSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)O

Origin of Product

United States

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